Dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate
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Overview
Description
1H-Indole-2,3-dicarboxylic acid, 7-formyl-4,6-dimethoxy-, 2,3-dimethyl ester is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2,3-dicarboxylic acid, 7-formyl-4,6-dimethoxy-, 2,3-dimethyl ester typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the use of palladium-catalyzed cross-coupling reactions to introduce various substituents on the indole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2,3-dicarboxylic acid, 7-formyl-4,6-dimethoxy-, 2,3-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Scientific Research Applications
1H-Indole-2,3-dicarboxylic acid, 7-formyl-4,6-dimethoxy-, 2,3-dimethyl ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dicarboxylic acid, 7-formyl-4,6-dimethoxy-, 2,3-dimethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-2,3-dicarboxylic acid: A simpler derivative with similar chemical properties.
7-Hydroxy-1H-indole-2-carboxylic acid: Another indole derivative with hydroxyl substitution.
Uniqueness
1H-Indole-2,3-dicarboxylic acid, 7-formyl-4,6-dimethoxy-, 2,3-dimethyl ester is unique due to its specific substituents, which confer distinct chemical and biological properties. Its formyl and methoxy groups enhance its reactivity and potential as a bioactive compound .
Properties
CAS No. |
100997-48-6 |
---|---|
Molecular Formula |
C15H15NO7 |
Molecular Weight |
321.28 g/mol |
IUPAC Name |
dimethyl 7-formyl-4,6-dimethoxy-1H-indole-2,3-dicarboxylate |
InChI |
InChI=1S/C15H15NO7/c1-20-8-5-9(21-2)10-11(14(18)22-3)13(15(19)23-4)16-12(10)7(8)6-17/h5-6,16H,1-4H3 |
InChI Key |
FYZGHBWFFVAOHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C(NC2=C1C=O)C(=O)OC)C(=O)OC)OC |
Origin of Product |
United States |
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